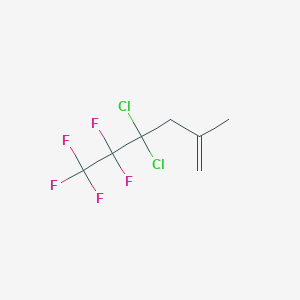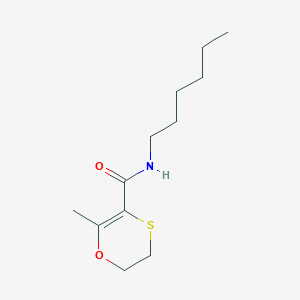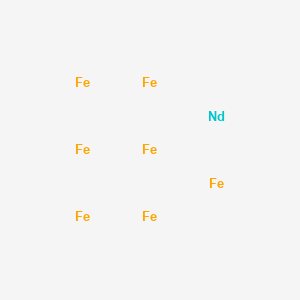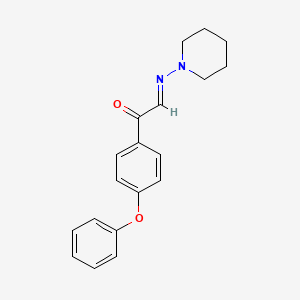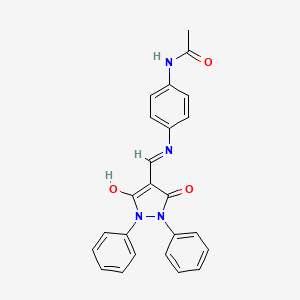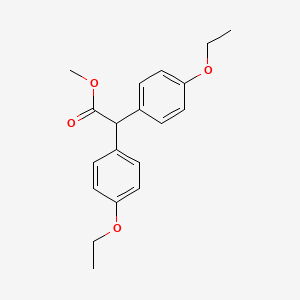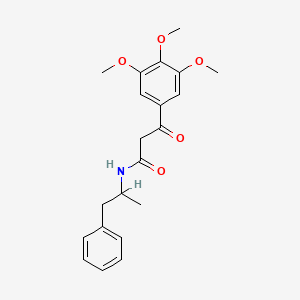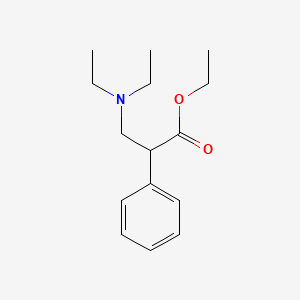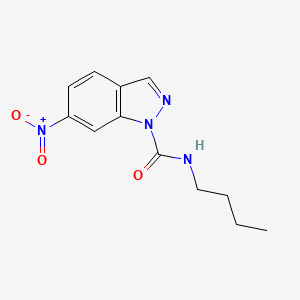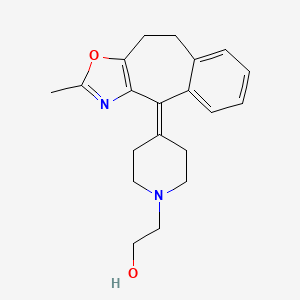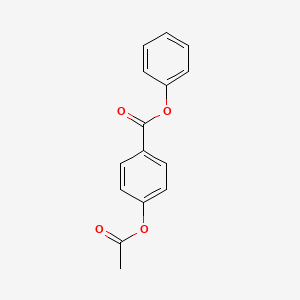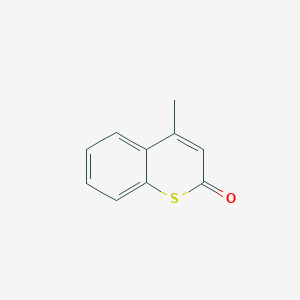
1,1,3-Trimethylsilolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Trimethylsilolane is an organosilicon compound that belongs to the family of silanes. It is characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
准备方法
1,1,3-Trimethylsilolane can be synthesized through the hydrolysis of chlorodimethylsilane. This process involves the careful addition of water to chlorodimethylsilane, resulting in the formation of this compound and the liberation of hydrogen chloride. The reaction conditions typically require controlled temperatures and the presence of a catalyst to ensure efficient conversion.
Industrial production methods often involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The process may also include purification steps such as distillation to remove any impurities and obtain the desired product.
化学反应分析
1,1,3-Trimethylsilolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of silanols or siloxanes.
Reduction: this compound can act as a reducing agent in the presence of catalysts such as platinum or palladium. This reaction is often used to reduce organic functional groups, such as carbonyl compounds, to their corresponding alcohols.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles. For example, it can react with chlorine to form chlorosilanes.
Common reagents and conditions used in these reactions include the use of solvents such as toluene or hexane, and reaction temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction.
科学研究应用
1,1,3-Trimethylsilolane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds. It is also employed in the production of polymers and resins.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and reactivity.
Medicine: this compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of silicone-based materials, such as sealants, adhesives, and coatings. The compound’s reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of 1,1,3-Trimethylsilolane involves its ability to form stable bonds with organic and inorganic molecules. The silicon atoms in the compound can interact with various functional groups, leading to the formation of new chemical bonds. This reactivity is often facilitated by the presence of catalysts, which enhance the rate and selectivity of the reactions.
The molecular targets and pathways involved in the compound’s action include the interaction with carbonyl groups, halogens, and other nucleophiles. These interactions result in the formation of new compounds with desired properties and functionalities.
相似化合物的比较
1,1,3-Trimethylsilolane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyldisiloxane: This compound is also a silane and is known for its use as a reducing agent in organic synthesis. It has similar reactivity but differs in its molecular structure and specific applications.
Trimethylsilyl chloride: This compound is used as a reagent in the protection of hydroxyl groups in organic synthesis. It has a different reactivity profile compared to this compound.
Hexamethyldisiloxane: This compound is used as a solvent and a reagent in various chemical reactions. It has a higher molecular weight and different physical properties compared to this compound.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
17936-93-5 |
|---|---|
分子式 |
C7H16Si |
分子量 |
128.29 g/mol |
IUPAC 名称 |
1,1,3-trimethylsilolane |
InChI |
InChI=1S/C7H16Si/c1-7-4-5-8(2,3)6-7/h7H,4-6H2,1-3H3 |
InChI 键 |
LHLSVNMUDNLVFS-UHFFFAOYSA-N |
规范 SMILES |
CC1CC[Si](C1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)
